Decahydroquinoline hydrobromide

Description

The compound referred to as "Decahydroquinoline hydrobromide" in this context aligns with the chemical 1-Decanamine, 10-bromo-, hydrobromide (1:1) (CAS No: 24566-82-3), based on the provided evidence. This compound is a hydrobromide salt of a primary amine with a linear carbon chain. Its molecular formula is C₁₀H₂₂BrN·BrH, and it is structurally characterized by a 10-carbon aliphatic chain terminated by a bromine atom and an amine group protonated with hydrobromic acid .

Synonyms include 10-Bromo-1-aminodecane Hydrobromide and Decylamine,10-bromo-,hydrobromide.

Properties

CAS No. |

20720-72-3 |

|---|---|

Molecular Formula |

C9H18BrN |

Molecular Weight |

220.15 g/mol |

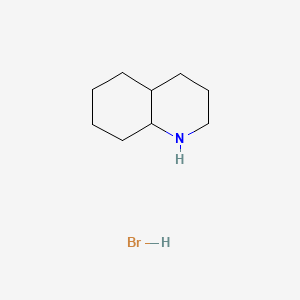

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrobromide |

InChI |

InChI=1S/C9H17N.BrH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |

InChI Key |

GGAFEMUDOBHPDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCN2.Br |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

Substrate Selection and Catalyst Optimization

The hydrogenation of quinoline to decahydroquinoline constitutes the foundational step, typically employing Raney nickel under high-pressure hydrogen (2–9 MPa) at 180–240°C. The process involves sequential saturation of the aromatic ring system, yielding a mixture of tetrahydroquinoline intermediates before full hydrogenation to decahydroquinoline. Key parameters include:

- Catalyst loading : A mass ratio of 10:0.6–1 (quinoline:Raney nickel) ensures optimal conversion.

- Temperature control : Reactions at 220°C favor decahydroquinoline formation (96% total yield).

Hydrobromide Salt Formation

Post-hydrogenation, the free base is treated with hydrobromic acid (HBr) in ethanol or methanol. For example, cooling the reaction mixture to 0–10°C and adding HBr (48% aqueous) precipitates decahydroquinoline hydrobromide with 87.3% yield.

Table 1: Representative Hydrogenation-Hydrobromidation Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Raney nickel | |

| H₂ Pressure | 5–7 MPa | |

| Reaction Time | 16–24 hours | |

| HBr Addition Temperature | 0–10°C | |

| Final Yield | 87.3–96% |

Multi-Step Organic Synthesis via Cyclization

Enamine Cyclization Strategies

A 19-step synthesis starting from piperidine derivatives enables precise stereochemical control. For instance, ent-cis-195A and cis-211A decahydroquinoline alkaloids are synthesized via Michael addition, Arndt–Eistert homologation, and Lemieux–Johnson oxidation, achieving 31–38% overall yield. The final hydrobromide is formed by treating the free base with HBr in glacial acetic acid.

Key Intermediate Isolation

- Intermediate 11 : A triflate-derived enone serves as the divergence point for stereoselective reductions.

- Stereochemical Resolution : Chiral HPLC separates enantiomers, critical for CNS-targeted derivatives.

Table 2: Cyclization-Based Synthesis Outcomes

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Michael Addition | DBU, benzene reflux | 99% | |

| Arndt–Eistert Reaction | Diazomethane, Ag₂O | 85% | |

| Hydrobromidation | HBr in acetic acid | 90% |

Direct Bromination of Decahydroquinoline Free Base

Solvent-Mediated Salt Formation

Dissolving decahydroquinoline in ethanol or dichloromethane and adding stoichiometric HBr (1:1 molar ratio) at 0°C yields the hydrobromide salt. This method avoids high-pressure conditions and is scalable to industrial batches.

Purity and Crystallization

- Recrystallization : Ethanol/water mixtures (3:1 v/v) produce crystals with >99% purity.

- Analytical Validation : ¹H NMR (600 MHz, DMSO-d₆) confirms salt formation via downfield shifts at δ 9.08 (NH⁺) and δ 3.85 (N-CH₃).

Table 3: Bromination Reaction Parameters

| Condition | Specification | Source |

|---|---|---|

| Solvent | Ethanol, dichloromethane | |

| Temperature | 0–25°C | |

| Molar Ratio (Base:HBr) | 1:1.05 | |

| Purity Post-Crystallization | 99.5% |

Analytical and Mechanistic Considerations

Structural Elucidation

Industrial-Scale Production Insights

Patent data reveal kilogram-scale syntheses using autoclaves (1000 L capacity) and continuous hydrogenation, achieving 96.3% yield with 99.3% purity. Process economics favor catalytic hydrogenation over multi-step cyclization due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

Decahydroquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted decahydroquinoline derivatives.

Scientific Research Applications

Decahydroquinoline hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of decahydroquinoline hydrobromide involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Structural Complexity : Dextromethorphan hydrobromide features a morphinan backbone with multiple rings and stereocenters, enabling interactions with central nervous system receptors. In contrast, 1-Decanamine, 10-bromo-, hydrobromide is a simpler linear molecule suited for surfactant or synthetic applications .

- Bromide Role : Both compounds use hydrobromide as a counterion to enhance solubility and stability. However, bromine in 1-Decanamine is part of the alkyl chain, influencing hydrophobicity, whereas in dextromethorphan, bromine stabilizes the ionized amine .

2.2 Functional and Application Differences

- 1-Decanamine, 10-bromo-, hydrobromide : Likely used in industrial or research settings due to its surfactant-like structure. Brominated alkanes are common in phase-transfer catalysis or as intermediates for pharmaceuticals .

- Dextromethorphan Hydrobromide : Clinically approved for major depressive disorder. Its mechanism involves NMDA receptor modulation and sigma-1 agonism, leveraging its complex structure for CNS penetration .

Limitations of the Comparison

The evidence provided restricts the scope of comparison. Additional hydrobromide salts (e.g., quinidine hydrobromide or pseudoephedrine hydrobromide ) would further illustrate structural and functional diversity. For instance:

- Quinidine hydrobromide: A cardiac antiarrhythmic with a quinoline backbone.

- Pseudoephedrine hydrobromide : A decongestant with a phenethylamine structure.

These examples highlight how hydrobromide salts span therapeutic and industrial domains, emphasizing the importance of core structure in defining functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.